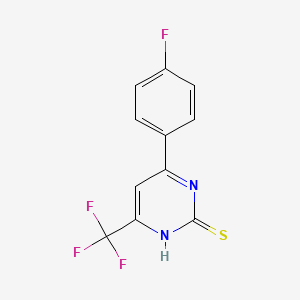
N-(6-fluoropyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluoropyridin-2-yl)acetamide: is a chemical compound with the molecular formula C₇H₇FN₂O and a molecular weight of 154.14 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring enhances its chemical properties, making it a valuable building block in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(6-fluoropyridin-2-yl)acetamide typically involves the nucleophilic substitution of a halogenated pyridine derivative. One common method is the reaction of 2-chloro-6-fluoropyridine with acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
化学反応の分析
Types of Reactions:
N-(6-fluoropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of N-(6-fluoropyridin-2-yl)ethylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, methanol.
Major Products:
- This compound N-oxide
- N-(6-fluoropyridin-2-yl)ethylamine
科学的研究の応用
N-(6-fluoropyridin-2-yl)acetamide has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
- Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors .
- Industry: It is used in the development of materials with specific properties, such as fluorinated polymers and coatings .
作用機序
The mechanism of action of N-(6-fluoropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological or chemical effect .
類似化合物との比較
- N-(6-chloropyridin-2-yl)acetamide
- N-(6-bromopyridin-2-yl)acetamide
- N-(6-methylpyridin-2-yl)acetamide
Comparison:
N-(6-fluoropyridin-2-yl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chlorinated and brominated analogs, the fluorinated compound exhibits higher stability and reactivity. The methylated analog, on the other hand, lacks the electron-withdrawing effect of the fluorine atom, resulting in different reactivity and biological activity .
特性
CAS番号 |
258343-71-4 |
|---|---|
分子式 |
C7H7FN2O |
分子量 |
154.14 g/mol |
IUPAC名 |
N-(6-fluoropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7FN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) |
InChIキー |
TYJSZNSMFKWJTR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


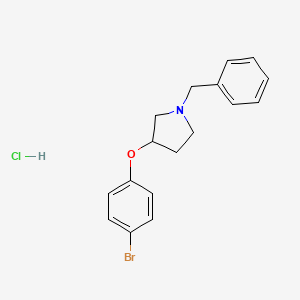
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)
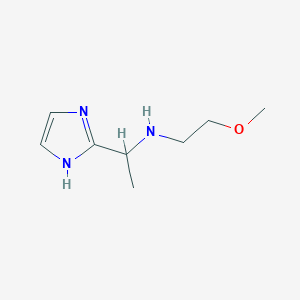

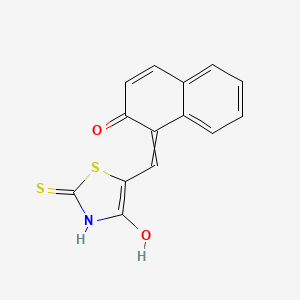



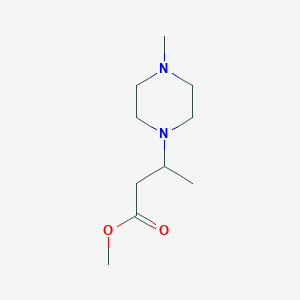
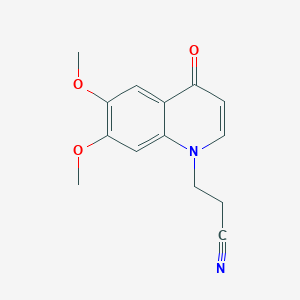
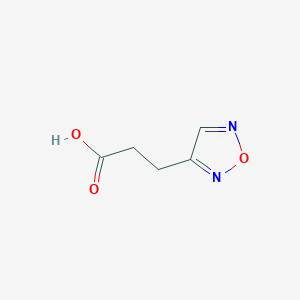

![6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)
